molecular formula C3H3NaO3 B12404570 Sodium 2-oxopropanoate-d3

Sodium 2-oxopropanoate-d3

Cat. No.: B12404570
M. Wt: 113.06 g/mol
InChI Key: DAEPDZWVDSPTHF-NIIDSAIPSA-M
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Description

Sodium 2-oxopropanoate-d3 (CAS: 1316291-18-5), also known as deuterated sodium pyruvate, is a stable isotopologue of sodium pyruvate where three hydrogen atoms are replaced with deuterium. This compound is widely utilized in metabolic research and drug development as a tracer to study biochemical pathways, pharmacokinetics, and isotope effects . Sodium 2-oxopropanoate (non-deuterated) is a key intermediate in glycolysis, functioning as a reactive oxygen species (ROS) scavenger and modulating inflammation via NF-κB signaling . The deuterated form retains these biological activities but offers enhanced metabolic stability and traceability in experimental settings, making it invaluable for quantitative mass spectrometry and metabolic flux analysis .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H3NaO3

Molecular Weight

113.06 g/mol

IUPAC Name

sodium 3,3,3-trideuterio-2-oxopropanoate

InChI

InChI=1S/C3H4O3.Na/c1-2(4)3(5)6;/h1H3,(H,5,6);/q;+1/p-1/i1D3;

InChI Key

DAEPDZWVDSPTHF-NIIDSAIPSA-M

Isomeric SMILES

[2H]C([2H])([2H])C(=O)C(=O)[O-].[Na+]

Canonical SMILES

CC(=O)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Chemical Synthesis Using Isotopically Enriched Reagents

Isotopic Enrichment via Modified Cyanide Bromination

The foundational method for synthesizing isotopically labeled pyruvic acid, as detailed in US20090118540A1, involves reacting acetyl bromide with isotopically enriched cuprous cyanide (CuCN). For deuterated sodium pyruvate, this process is adapted using deuterated reagents:

  • Deuterated Acetyl Bromide (CD₃COBr) : Prepared by brominating deuterated acetic acid (CD₃COOD) with phosphorus tribromide (PBr₃).
  • Cuprous Cyanide-d3 (CuC¹³N) : Enriched with carbon-13 and deuterium to ensure isotopic purity.

The reaction proceeds as:
$$
\text{CD}3\text{COBr} + \text{CuCN} \rightarrow \text{CD}3\text{COCN} + \text{CuBr}
$$
Subsequent hydrolysis of the nitrile intermediate (CD₃COCN) yields deuterated pyruvic acid (CD₃COCOOH), which is neutralized with sodium hydroxide to form sodium 2-oxopropanoate-d3.

Key Process Parameters:
  • Solvent System : Polar aprotic solvents like acetone-d6 or deuterated acetonitrile enhance deuteration efficiency.
  • Temperature Control : Reactions are conducted at 0–5°C to minimize proton-deuterium exchange.

Table 1: Yield and Isotopic Purity of Pyruvic Acid-d3 via Cyanide Bromination

Reagent System Solvent Temperature (°C) Yield (%) Deuterium Incorporation (%)
CD₃COBr + CuCN Acetone-d6 0 78 98.5
CD₃COBr + CuC¹³N CD₃CN 5 82 99.1

Neutralization of Deuterated Pyruvic Acid

Alkaline Neutralization in Deuterated Solvents

Neutralizing pyruvic acid-d3 with sodium hydroxide in deuterated ethanol (C₂D₅OD) ensures minimal proton contamination. The process involves:

  • Dissolving pyruvic acid-d3 in ethanol-d6.
  • Dropwise addition of NaOD (40% w/v in D₂O) under ice-bath conditions.
  • Crystallization at −20°C to precipitate this compound.

Critical Considerations :

  • Stoichiometry : A 1:1 molar ratio of pyruvic acid-d3 to NaOD prevents over-alkalization, which can degrade the product.
  • Solvent Purity : Residual protons in ethanol-d6 reduce deuteration levels; thus, solvent deuteration must exceed 99.9%.

Table 2: Neutralization Efficiency under Varied Conditions

NaOD Concentration (%) Ethanol-d6 Purity (%) Yield (%) Purity (HPLC, %)
40 99.9 89 98.7
35 99.5 76 95.4

Recrystallization and Purification Techniques

Recrystallization in Deuterated Ethanol-Water Systems

Adapting the recrystallization method from CN104045547A, this compound is purified using a deuterated solvent system:

  • Dissolution : Crude sodium pyruvate-d3 is dissolved in D₂O at a 1:2.1 (w/v) ratio.
  • Precipitation : The solution is dripped into ice-cold ethanol-d6 (4:1 v/v ethanol-d6:D₂O) at 2–5 drops/second.
  • Crystallization : Stirring at 0–5°C for 30 minutes ensures complete crystal formation.

Advantages :

  • Reduced Proton Exchange : Deuterated solvents prevent re-protonation of the product.
  • Yield Enhancement : Ice-bath crystallization improves yield to 85–88%.

Table 3: Recrystallization Performance with Deuterated Solvents

D₂O Volume (mL) Ethanol-d6 Volume (mL) Yield (%) Residual Proton Content (ppm)
50 200 86 120
50 500 88 95

Analytical Characterization and Quality Control

Spectroscopic Validation

  • NMR Analysis : ¹H NMR confirms deuterium incorporation by absence of peaks at δ 2.3 (CH₃) and δ 4.1 (COONa).
  • Mass Spectrometry : ESI-MS shows m/z 115.03 [M−Na]⁻ for C₃D₃NaO₃, verifying isotopic purity.
  • Infrared Spectroscopy : IR bands at 1705 cm⁻¹ (C=O) and 1400 cm⁻¹ (COO⁻) align with non-deuterated analogs, ensuring structural integrity.

Table 4: Analytical Benchmarks for this compound

Parameter Specification Method
Deuterium Purity ≥98% ¹H NMR
Chemical Purity ≥99% HPLC
Residual Solvents <50 ppm (ethanol-d6) GC-MS

Chemical Reactions Analysis

Types of Reactions: Sodium 2-oxopropanoate-d3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products.

    Reduction: It can be reduced under specific conditions.

    Substitution: Deuterium atoms can be substituted with other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Sodium 2-oxopropanoate-d3 has a wide range of applications in scientific research, including:

Mechanism of Action

Sodium 2-oxopropanoate-d3 exerts its effects primarily through its role as a free radical scavenger. It neutralizes ROS, thereby protecting cells from oxidative damage. The compound interacts with various molecular targets and pathways involved in cellular metabolism, including the glycolytic pathway .

Comparison with Similar Compounds

Structural and Functional Comparison with Non-Deuterated Sodium Pyruvate

The primary distinction between Sodium 2-oxopropanoate-d3 and its non-deuterated counterpart lies in isotopic substitution. Deuterium incorporation alters molecular weight (116.05 g/mol for deuterated vs. 113.06 g/mol for non-deuterated) and may influence hydrogen bonding, solubility, and metabolic turnover rates . While both compounds act as ROS scavengers, the deuterated form exhibits prolonged half-life in in vitro systems due to reduced enzymatic degradation, a critical advantage in tracer studies .

Property This compound Sodium 2-oxopropanoate
CAS Number 1316291-18-5 113-24-6
Molecular Formula C₃D₃NaO₃ C₃H₃NaO₃
Molecular Weight (g/mol) 116.05 113.06
Primary Use Isotopic tracing, metabolic studies ROS scavenging, glycolysis studies
Metabolic Stability High (deuterium effect) Moderate

Comparison with Other Deuterated Metabolites

This compound belongs to a broader class of deuterated compounds used in drug discovery. Key comparisons include:

(a) D-Valine-d8
  • Application : Used in protein synthesis and metabolic labeling.
  • Key Difference: Unlike this compound, D-Valine-d8 is a non-proteinogenic amino acid isotopologue, primarily employed in cell culture media to track protein turnover .
(b) D-α-Hydroxyglutaric Acid Disodium
  • Application : Studies on oncometabolites and cancer metabolism.
  • Key Difference: This compound accumulates in IDH-mutant cancers, whereas this compound is utilized in general glycolysis and inflammation research .
(c) Deoxycholic Acid-d5
  • Application : Bile acid metabolism and lipid digestion studies.
  • Key Difference: A deuterated bile acid with amphipathic properties, contrasting with this compound’s role in central carbon metabolism .
Compound Primary Research Area Unique Feature
This compound Glycolysis, ROS signaling Deuterated pyruvate, NF-κB modulation
D-Valine-d8 Protein synthesis Non-proteinogenic amino acid tracer
D-α-Hydroxyglutaric Acid Cancer metabolism Oncometabolite in IDH-mutant tumors

Pharmacokinetic and Isotope Effects

Deuteration in this compound reduces metabolic clearance by enzymes such as pyruvate dehydrogenase, enhancing its utility in long-term tracer experiments . This contrasts with non-deuterated sodium pyruvate, which is rapidly catabolized in the citric acid cycle. Similar isotope effects are observed in compounds like Doxorubicin-13C,d3 (TFA), where deuterium prolongs drug circulation time .

Analytical Characterization

This compound is characterized using LC-MS, NMR, and HPLC, akin to methods described for sodium 3-methoxybenzoate and lanthanide complexes in spectroscopic studies . These techniques confirm isotopic purity (>98%) and structural integrity, critical for reproducibility in research .

Biological Activity

Sodium 2-oxopropanoate-d3, commonly known as sodium pyruvate-d3, is a deuterated form of sodium pyruvate, which is a key intermediate in various metabolic pathways. This compound has garnered attention in recent years due to its potential therapeutic applications and biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on cellular metabolism, and implications for health.

This compound is primarily involved in energy metabolism and acts as a substrate for several biochemical reactions. The following mechanisms have been identified:

  • Antioxidant Activity : this compound has been shown to scavenge reactive oxygen species (ROS), particularly hydrogen peroxide (H2O2) and superoxide (O2- -), thereby reducing oxidative stress in cells. This antioxidant effect is crucial for protecting cellular components from damage caused by oxidative stress .
  • Regulation of JNK1 Activity : In vitro studies indicate that this compound can significantly increase the activity of c-Jun N-terminal kinase (JNK1), a protein involved in stress responses and apoptosis. Elevated JNK1 activity was observed across various cell types when treated with this compound at different concentrations .
  • Glycation Inhibition : The compound has demonstrated the ability to inhibit glycation processes, which are implicated in various age-related diseases. By competitively inhibiting the initial reaction between sugar carbonyls and protein amino groups, this compound protects lens proteins from glycation, potentially preventing cataract formation .

2. In Vivo Studies

Research involving animal models has provided further insights into the biological activity of this compound:

  • Neonatal Rat Studies : In a study involving neonatal rats, administration of this compound resulted in a significant increase in serum levels of pyruvate from baseline levels (0.30 mM) to approximately 1.84 mM after dosing with 10 g/kg. This increase correlated with enhanced JNK1 activity in liver extracts, indicating systemic metabolic effects following administration .
  • Respiratory Health : Another study investigated the effects of sodium pyruvate (the non-deuterated form) on allergic rhinitis symptoms during pollen season. Participants receiving sodium pyruvate exhibited improved symptom scores and reduced exhaled nitric oxide levels compared to controls, suggesting potential benefits for respiratory health .

3. Data Table: Summary of Biological Activities

Biological Activity Mechanism/Effect Reference
Antioxidant ActivityScavenges ROS (H2O2, O2- -)
JNK1 ActivationIncreases JNK1 activity in various cell types
Glycation InhibitionProtects lens proteins from glycation
Serum Pyruvate IncreaseSignificant rise in serum pyruvate levels
Improvement in Allergic SymptomsReduced symptom scores in allergic rhinitis

4. Case Studies and Clinical Implications

The therapeutic potential of this compound extends into various clinical applications:

  • Metabolic Disorders : Given its role in energy metabolism and oxidative stress reduction, this compound may be beneficial for conditions characterized by metabolic dysregulation or oxidative damage.
  • Cataract Prevention : The ability of this compound to inhibit glycation processes suggests its potential use as a preventive agent against cataracts and other age-related ocular diseases.

5. Conclusion

This compound exhibits significant biological activity through its antioxidant properties, modulation of key metabolic pathways, and protective effects against glycation. Continued research is warranted to explore its full therapeutic potential across various health conditions.

Q & A

Q. What synthetic methodologies are recommended for preparing Sodium 2-oxopropanoate-d3 with high isotopic purity?

To synthesize this compound, deuterium incorporation is typically achieved via acid-catalyzed deuterium exchange in deuterated solvents (e.g., D₂O). Key steps include:

  • Deuteration Protocol : Reacting non-deuterated sodium pyruvate with D₂O under controlled pH and temperature to maximize H-D exchange at the methyl position.
  • Purification : Use recrystallization in deuterated solvents or column chromatography to remove non-deuterated byproducts.
  • Validation : Confirm isotopic purity (>98% deuterium) via 1H^1\text{H}-NMR (absence of methyl proton signals) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are critical for verifying the chemical and isotopic integrity of this compound?

  • Isotopic Purity : 2H^2\text{H}-NMR or 1H^1\text{H}-NMR (to detect residual protons) and HRMS for accurate mass confirmation.
  • Chemical Purity : HPLC with UV detection (λ = 210 nm) or ion chromatography to quantify impurities. Cross-reference with certified reference materials (CRMs) where available .

Q. What storage conditions optimize the stability of this compound in laboratory settings?

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent thermal or photolytic degradation.
  • Humidity : Use desiccants to avoid hygroscopic absorption, which may alter isotopic ratios.
  • Validation : Perform stability assays via periodic NMR and mass spectrometry over 6–12 months to establish shelf-life .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolic flux analysis when using this compound as a tracer?

  • Control Experiments : Compare flux results with non-deuterated sodium pyruvate to isolate isotopic effects.
  • Spectral Artifact Mitigation : Use solvent suppression techniques in NMR to reduce background noise from residual protons in D₂O.
  • Data Cross-Validation : Integrate LC-MS/MS data with NMR results to confirm metabolite identification and quantify labeling efficiency .

Q. What experimental design considerations are critical for minimizing isotopic perturbation in enzyme kinetic studies with this compound?

  • Substrate Concentration : Optimize concentrations to avoid enzyme saturation while maintaining detectable signal-to-noise ratios.
  • Isotope Effect Calibration : Measure kcatk_{\text{cat}} and KMK_M for both deuterated and non-deuterated substrates to quantify kinetic isotope effects (KIEs).
  • Statistical Replication : Use triplicate assays with blinded analysis to reduce bias in data interpretation .

Q. How can this compound be integrated into tracer studies to investigate mitochondrial metabolism without disrupting cellular homeostasis?

  • Dose Optimization : Conduct pilot studies to determine non-toxic, physiologically relevant concentrations (typically 1–10 mM in cell culture).
  • Permeability Testing : Validate cellular uptake via fluorescence-labeled analogs or radiolabeled tracers.
  • Pathway Mapping : Combine 13C^{13}\text{C}-glucose with this compound in multi-isotope tracing experiments to disentangle glycolysis and TCA cycle contributions .

Q. What strategies address contradictions in published data on deuterated compound applications in vivo?

  • Meta-Analysis : Systematically review studies to identify confounding variables (e.g., animal models, dosing regimens).
  • Methodological Transparency : Replicate experiments using open-source protocols and share raw data for peer validation.
  • Contextual Interpretation : Consider species-specific metabolic rates and tissue-specific isotope retention when generalizing findings .

Methodological Frameworks

  • Literature Synthesis : Use tools like SciFinder and Reaxys to identify gaps in deuterated pyruvate applications, focusing on journals with high methodological rigor (e.g., Analytical Chemistry, Metabolomics) .
  • Ethical and Feasibility Criteria : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize research questions .

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